molecular formula C8H12O3 B2381591 (1S,2R,4S)-2-Hydroxybicyclo[2.2.1]heptane-1-carboxylic acid CAS No. 1932286-17-3

(1S,2R,4S)-2-Hydroxybicyclo[2.2.1]heptane-1-carboxylic acid

Cat. No.: B2381591
CAS No.: 1932286-17-3
M. Wt: 156.181
InChI Key: VNLXGAINUPBXNF-JKMUOGBPSA-N
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Description

(1S,2R,4S)-2-Hydroxybicyclo[2.2.1]heptane-1-carboxylic acid is a chiral compound with a bicyclic structure. This compound is notable for its unique three-dimensional framework, which makes it an interesting subject for various chemical and biological studies. The bicyclo[2.2.1]heptane scaffold is a privileged molecular structure embedded in numerous compounds with various functions .

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the primary methods for synthesizing (1S,2R,4S)-2-Hydroxybicyclo[2.2.1]heptane-1-carboxylic acid involves a formal [4 + 2] cycloaddition reaction enabled by organocatalysis. This reaction permits rapid access to a wide range of bicyclo[2.2.1]heptane-1-carboxylates in a highly enantioselective manner from simple starting materials under mild and operationally simple conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of asymmetric synthesis and catalysis are likely employed to ensure high yield and enantioselectivity. The use of chiral auxiliaries and ligands in transition-metal catalysis is a common approach in industrial settings .

Chemical Reactions Analysis

Types of Reactions

(1S,2R,4S)-2-Hydroxybicyclo[2.2.1]heptane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group results in the formation of a ketone or aldehyde, while reduction of the carboxylic acid group yields an alcohol .

Mechanism of Action

The mechanism by which (1S,2R,4S)-2-Hydroxybicyclo[2.2.1]heptane-1-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (1S,2R,4S)-2-Hydroxybicyclo[2.2.1]heptane-1-carboxylic acid apart from these similar compounds is its specific stereochemistry and functional groups, which confer unique reactivity and biological activity. Its enantioselective synthesis and versatile functionalization make it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

(1S,2R,4S)-2-hydroxybicyclo[2.2.1]heptane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c9-6-3-5-1-2-8(6,4-5)7(10)11/h5-6,9H,1-4H2,(H,10,11)/t5-,6-,8+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNLXGAINUPBXNF-JKMUOGBPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC1CC2O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@]2(C[C@H]1C[C@H]2O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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